molecular formula C24H25ClN2O5S B3599031 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B3599031
M. Wt: 489.0 g/mol
InChI Key: NJWGQEBVUMUHGV-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the benzyl and methoxy groups. The final step involves the acylation of the sulfonamide with the appropriate acyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as an antimicrobial agent or in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with metabolic pathways. The molecular targets could include enzymes involved in folate synthesis or other critical biological processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-Benzylsulfonamides: Compounds with similar structural features but different substituents.

Uniqueness

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-17-13-20(10-12-22(17)31-2)33(29,30)27(15-18-7-5-4-6-8-18)16-24(28)26-21-14-19(25)9-11-23(21)32-3/h4-14H,15-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWGQEBVUMUHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE

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